7-methyl-2-(4-methylphenyl)-5-oxo-3,5-dihydroindolizine-6-carbonitrile
Description
7-methyl-2-(4-methylphenyl)-5-oxo-3,5-dihydroindolizine-6-carbonitrile is a heterocyclic compound with potential applications in various fields of science and industry. This compound features a unique indolizine core, which is known for its diverse biological activities and chemical reactivity.
Properties
IUPAC Name |
7-methyl-2-(4-methylphenyl)-5-oxo-3H-indolizine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-11-3-5-13(6-4-11)14-8-15-7-12(2)16(9-18)17(20)19(15)10-14/h3-8H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQORNVWMOVXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC(=C(C(=O)N3C2)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-(4-methylphenyl)-5-oxo-3,5-dihydroindolizine-6-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylbenzaldehyde with a suitable nitrile and a ketone in the presence of a base can lead to the formation of the indolizine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-(4-methylphenyl)-5-oxo-3,5-dihydroindolizine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indolizine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups like halogens or alkyl groups .
Scientific Research Applications
Chemistry
In chemistry, 7-methyl-2-(4-methylphenyl)-5-oxo-3,5-dihydroindolizine-6-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine
This compound has shown potential in biological and medicinal research. It exhibits antimicrobial and anti-inflammatory properties, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of dyes and polymers.
Mechanism of Action
The mechanism of action of 7-methyl-2-(4-methylphenyl)-5-oxo-3,5-dihydroindolizine-6-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial and anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in the inhibition of bacterial DNA gyrase and cyclooxygenase enzymes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indolizine derivatives such as:
- 2-(4-methylphenyl)-3,5-dihydroindolizine-6-carbonitrile
- 7-methyl-2-phenyl-5-oxo-3,5-dihydroindolizine-6-carbonitrile
- 7-methyl-2-(4-chlorophenyl)-5-oxo-3,5-dihydroindolizine-6-carbonitrile
Uniqueness
What sets 7-methyl-2-(4-methylphenyl)-5-oxo-3,5-dihydroindolizine-6-carbonitrile apart is its specific substitution pattern, which imparts unique chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
